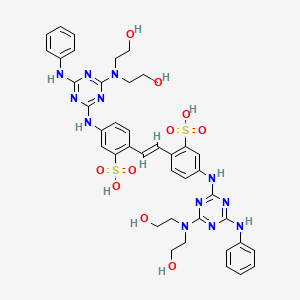

2,2'-(1,2-Ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzenesulfonic acid

Description

Significance and Historical Context of Optical Brightening Agents in Scientific Inquiry

The scientific exploration of optical brightening agents, also known as fluorescent whitening agents, dates back to the early 20th century. In 1929, P. Krais observed that aesculetin could impart a whitening effect on fabrics by fluorescing under ultraviolet light. chemicalbook.com This discovery laid the groundwork for the development of synthetic optical brighteners. The first commercially significant fluorescent brightener, a derivative of 4,4'-bis-triazine stilbene-2,2'-disulfonic acid, was introduced in 1940. chemicalbook.com

These compounds function by absorbing ultraviolet radiation, typically in the 300-400 nm range, and re-emitting it as visible blue light. chemicalbook.comoecd.org This process of "whitening" is an optical illusion; the material appears brighter and less yellow due to the added blue light, which complements any existing yellow tones. chemicalbook.com This principle has been widely adopted in industries such as textiles, paper, and detergents to enhance the perceived whiteness of products. haz-map.comchemimpex.comechemi.com

In the realm of scientific research, the utility of these compounds extends beyond their brightening capabilities. Their ability to bind to specific biological structures and fluoresce has made them invaluable tools. For instance, their affinity for cellulose (B213188) and chitin (B13524) has led to their widespread use in staining the cell walls of fungi, plants, and other organisms for microscopic visualization. haz-map.comcaymanchem.comresearchgate.net

Overview of Stilbene-Based Fluorescent Brighteners and the Position of C.I. Fluorescent Brightening Agent 28

Fluorescent brightening agents are classified based on their chemical structure. One of the most prominent classes is the stilbene-based brighteners, which are derivatives of 1,2-diphenylethene. C.I. Fluorescent Brightening Agent 28 belongs to a specific sub-class of stilbene (B7821643) derivatives known as the diaminostilbene-disulfonic acid-triazine type. These compounds are characterized by a central stilbene core substituted with triazine rings, which are further modified with various functional groups.

C.I. Fluorescent Brightening Agent 28, also known by trade names such as Calcofluor White M2R and Tinopal SFP, is a notable member of this group. haz-map.comchemimpex.commychem.ir Its chemical structure, 4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid, imparts specific properties such as high water solubility and a strong affinity for cellulose and chitin. chemimpex.commychem.irnih.gov These characteristics make it particularly well-suited for applications in aqueous systems and for staining biological materials. chemimpex.combasf.com

The compound's fluorescence properties are central to its function. It exhibits an excitation maximum at approximately 360 nm and an emission maximum around 430 nm. caymanchem.com This allows it to be effectively visualized using standard fluorescence microscopy techniques.

Scope and Emerging Research Trajectories Pertaining to C.I. Fluorescent Brightening Agent 28

The application of C.I. Fluorescent Brightening Agent 28 in scientific research is extensive and continues to evolve. Its primary use remains as a fluorescent stain for visualizing cell walls in a variety of organisms. phytotechlab.com In mycology and parasitology, it is a routine tool for the rapid detection and identification of fungi and certain parasites in clinical specimens. researchgate.netsigmaaldrich.com

In plant sciences, it is employed to study cell wall biosynthesis and structure. phytotechlab.com Researchers have used it to image β-glucans and other glycans in the cell walls of plants, providing insights into plant development and physiology. caymanchem.com Furthermore, it has been utilized to visualize the thecal plates of armored dinoflagellates, aiding in their taxonomic classification. researchgate.net

Emerging research is exploring new applications for this versatile compound. For example, it has been used to detect intracellular chitin in butterfly wings in vivo, offering a new method for studying insect development. caymanchem.com It has also been investigated as a fluorescent probe to distinguish between living and dead cells. nih.gov The principle behind this application is that the large molecule of C.I. Fluorescent Brightening Agent 28 does not penetrate the intact membranes of living cells but can stain the internal components of dead cells. sigmaaldrich.comnih.gov

Another area of active investigation is its use as a fluorescent tracer in various industrial and environmental studies. mychem.irbasf.com Its high water solubility and strong fluorescence make it a suitable candidate for tracking water flow and other processes.

Below is a table summarizing some of the key properties of C.I. Fluorescent Brightening Agent 28:

| Property | Value |

| CAS Number | 4193-55-9 chemimpex.comechemi.com |

| Molecular Formula | C40H42N12O10S2·2Na chemimpex.com |

| Molecular Weight | 960.95 g/mol echemi.comphytotechlab.com |

| Appearance | Yellowish odorless solid haz-map.com |

| Excitation Maximum | ~360 nm caymanchem.com |

| Emission Maximum | ~430 nm caymanchem.com |

Properties

IUPAC Name |

5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGYZEMWVAWWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N12O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029264 | |

| Record name | C.I. Fluorescent brightening agent 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4404-43-7 | |

| Record name | 2,2′-(1,2-Ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4404-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Fluorescent brightening agent 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of C.i. Fluorescent Brightening Agent 28

Advanced Synthetic Routes for C.I. Fluorescent Brightening Agent 28

The synthesis of C.I. Fluorescent Brightening Agent 28, which has the chemical name 4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid, is a multi-step process. evitachem.comnih.gov Research into its synthetic pathways focuses on improving efficiency, yield, and scalability.

Patented one-pot methods for structurally related fluorescent brighteners, such as the ER-II type, also highlight the focus on efficiency. google.com These methods can eliminate intermediate separation steps, which improves raw material availability and the utilization ratio of key reactants like terephthalaldehyde. google.com

Table 1: Example Parameters for One-Pot Synthesis of Related Fluorescent Brighteners

This table illustrates typical reactants and conditions in one-pot syntheses for fluorescent brighteners, based on publicly available data. Specific parameters for C.I. FBA 28 may vary.

| Reactant / Condition | Example Process 1 (FBA 28) evitachem.com | Example Process 2 (ER-II Type) google.com |

| Primary Reactants | Diethyl o-cyanobenzyl phosphonate, p-phthalaldehyde | Diethyl o-cyanobenzyl phosphonate, p-phthalaldehyde |

| Key Reagent | Sodium methoxide (B1231860) solution | Sodium methoxide solution |

| Solvent | Not specified | Dimethyl formamide (B127407) (DMF) |

| Initial Temperature | ~40 °C | Cooled to 5 °C before reagent addition |

| Key Benefit | Minimizes by-products, enhances yield | Eliminates intermediate separation, improves material utilization |

The formation of the stilbene (B7821643) (ethene) double bonds often proceeds via reactions like the Wittig-Horner reaction, where a phosphonate-stabilized carbanion reacts with an aldehyde. evitachem.com The precursor chemistry involves preparing key intermediates, such as cyanuric chloride derivatives and the aromatic amine backbone. The final structure is typically assembled through a series of nucleophilic aromatic substitution reactions, where the amino groups of the stilbene backbone displace chlorine atoms on the triazine rings.

On an industrial scale, C.I. Fluorescent Brightening Agent 28 is manufactured in significant quantities, with U.S. production volumes estimated between 1,000,000 and 20,000,000 pounds. nih.gov Industrial synthesis prioritizes cost-effectiveness, high and consistent yields, operational safety, and waste minimization. google.com The scalability of any synthetic route is a primary concern. researchgate.net

While detailed proprietary industrial processes are not public, they are based on established chemical principles, likely involving large-scale batch reactors. mdpi.com Key considerations for scalability include efficient heat management during exothermic reactions, optimization of solvent recovery and recycling, and robust purification methods to ensure the final product meets quality specifications for use in industries like paper and soap manufacturing. nih.govgoogle.com The development of one-pot syntheses is a direct response to the demands of scalable and economically viable industrial production. google.com

Derivatization Strategies and Functional Group Transformations

The chemical structure of C.I. Fluorescent Brightening Agent 28, with its stilbene core and various functional groups, allows for a range of chemical transformations. evitachem.com Studying these reactions, particularly oxidation and reduction, is crucial for understanding the compound's stability and the relationship between its structure and its signature fluorescence.

The central stilbene-type structure of fluorescent brighteners is susceptible to oxidation, which can lead to a loss of fluorescence and degradation of the molecule. This is particularly relevant when the brightener is exposed to oxidizing agents like hypochlorite (B82951), which is common in detergents and bleaching processes. researchgate.net

Studies on the closely related compound E,E-(4,4'-bis[2-sulfostyryl]biphenyl) (DSBP) show that oxidation by hypochlorite cleaves the stilbene double bonds. researchgate.net This degradation process is often slow at room temperature but accelerates at higher temperatures or in the presence of transition metal ions such as iron (Fe²⁺), copper (Cu²⁺), and manganese (Mn²⁺). researchgate.net The reaction proceeds through various intermediates, ultimately yielding non-fluorescent aldehyde and carboxylic acid derivatives. researchgate.net Given the structural similarity, C.I. FBA 28 is expected to follow a similar degradation pathway. Avoiding reactions with oxidizing agents is recommended to maintain the compound's stability. scbt.com

Table 2: Characterized Oxidation Products from a Structurally Similar Stilbene-Type FWA (DSBP)

This table is based on the oxidative degradation of DSBP by hypochlorite and serves as a model for the potential degradation products of C.I. FBA 28. researchgate.net

| Product Type | Chemical Name |

| End Product (Aldehyde) | 4-Sulfobenzaldehyde |

| End Product (Aldehyde) | 4,4′-Bisaldehyde biphenyl |

| Further Oxidized Product | 4-Sulfobenzoic acid |

| Further Oxidized Product | 4,4′-Biphenyldicarboxylic acid |

While specific research detailing the reduction of C.I. Fluorescent Brightening Agent 28 is not prominent in the reviewed literature, the effect of such a reaction can be predicted from its molecular structure. The fluorescence of the compound is a direct result of the extensive conjugated π-electron system spanning the two phenyl rings and the central ethene double bond (the stilbene chromophore). evitachem.com This conjugation allows the molecule to absorb high-energy UV photons and re-emit the energy as lower-energy visible light. evitachem.comoecd.org

A chemical reduction targeting the C=C double bond of the stilbene core would saturate it, converting it to a C-C single bond. This transformation would break the conjugation path between the two halves of the molecule. The disruption of the primary chromophore would eliminate the molecule's ability to absorb UV light in the 300-400 nm range and, consequently, would quench its characteristic fluorescence. The resulting compound, a substituted bibenzyl derivative, would not function as an optical brightener.

Substitution Reactions on Aromatic Systems for Novel Derivatives

The fundamental approach to creating novel derivatives of stilbene-triazine fluorescent brighteners, including compounds structurally related to C.I. Fluorescent Brightening Agent 28, revolves around the sequential nucleophilic aromatic substitution of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) ring. The three chlorine atoms on cyanuric chloride exhibit different levels of reactivity towards nucleophiles, a property that is expertly exploited to control the synthesis. This reactivity is highly dependent on reaction conditions such as temperature and pH, allowing for a stepwise and selective replacement of the chlorines. researchgate.netnih.gov

The synthesis is typically a multi-step process:

First Condensation: The most reactive chlorine atom is substituted by reacting cyanuric chloride with a primary or secondary amine at a low temperature, often around 0-5 °C, while maintaining a neutral pH.

Second Condensation: The resulting dichlorotriazinyl intermediate is then reacted with 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) at a moderately elevated temperature (e.g., 30-40 °C) and slightly acidic to neutral pH. This step links two of the substituted triazine units via the stilbene bridge.

Third Condensation: The final, least reactive chlorine atom on each triazine ring is substituted by reacting the bis-monochlorotriazine intermediate with another nucleophile, such as an amine or alcohol. This step requires more forcing conditions, typically higher temperatures (e.g., 90-100 °C) and a basic pH. nih.govgoogle.com

This stepwise nucleophilic substitution strategy provides a versatile platform for introducing a wide variety of functional groups onto the triazine ring. By carefully selecting the amines and alcohols used in the first and third condensation steps, chemists can fine-tune the properties of the final fluorescent brightening agent, such as its solubility, affinity for specific substrates, lightfastness, and whitening efficiency. softbeam.net For instance, different substituted anilines can be used in the initial step, followed by condensation with DSD acid and a final reaction with ethanolamine (B43304) to produce a range of symmetrical optical brighteners with varied performance characteristics. researchgate.netnih.gov

Design and Synthesis of Structurally Modified Analogs of C.I. Fluorescent Brightening Agent 28

Building upon the principles of substitution reactions, researchers have designed and synthesized a multitude of structurally modified analogs of stilbene-triazine brighteners to enhance performance and impart new functionalities.

Symmetrical and Asymmetrical Derivatives: A common strategy involves the synthesis of symmetrical derivatives where the same amine is used to substitute the final chlorine on both triazine rings. For example, a series of novel, symmetrical optical brighteners was synthesized by first reacting various substituted anilines with cyanuric chloride, followed by condensation with DSD acid, and a final substitution with ethanolamine. The resulting compounds were evaluated for their effectiveness as fluorescent whitening agents. researchgate.net The introduction of different substituents on the aniline (B41778) ring allows for the modulation of the electronic and steric properties of the final molecule, influencing its optical characteristics.

| Compound ID | Substituent (on Aniline) | Whiteness Index (CIE) |

|---|---|---|

| 7a | -H | 145.2 |

| 7b | 2-CH₃ | 142.8 |

| 7c | 4-CH₃ | 148.1 |

| 7d | 2-OCH₃ | 140.5 |

| 7e | 4-OCH₃ | 152.3 |

| 7f | 2-Cl | 138.7 |

| 7g | 4-Cl | 146.5 |

This table presents data adapted from a study on novel stilbene-triazine symmetrical optical brighteners, showing how different substituents on the aniline moiety affect the whiteness index when applied to cotton fabric. researchgate.net

Amino Acid-Modified Analogs: To introduce novel properties, stilbene-triazine brighteners have been functionalized with amino acids. In one study, a stilbene quaternary ammonium (B1175870) salt intermediate was synthesized and subsequently reacted with different amino acids. ablesci.com This modification not only produced effective whitening agents with strong acid resistance but also conferred significant anti-bacterial activity to the molecules, demonstrating a successful approach to creating multifunctional additives. ablesci.com

Polymeric Analogs: A significant structural modification involves the incorporation of the stilbene-triazine chromophore into a polymer backbone. This has been achieved by synthesizing multifunctional water-soluble polymeric fluorescent whitening agents (PFWAs) using polyethylene (B3416737) glycol (PEG) and/or polyvinyl alcohol (PVA) as raw materials alongside the traditional components. ncsu.edu These polymeric analogs exhibit improved water solubility and can also function as surface-sizing agents for paper, enhancing its surface strength and smoothness. ncsu.edu In a different approach, a waterborne polyurethane-based fluorescent dye was created by chemically incorporating a stilbene-triazine brightener (specifically, a derivative known as VBL) into the polyurethane chain. This resulted in a product with significantly enhanced and more stable fluorescence intensity. researchgate.net

| Property | Value |

|---|---|

| Number Average Molecular Weight (Mn) | 2.1 x 10⁴ |

| Molecular Weight Distribution | 2.1 |

| Average Latex Particle Size | ~70 nm |

| UV-vis Absorption Shift (vs. VBL) | 16 nm (Hypsochromic) |

This table summarizes the key physical characteristics of a novel waterborne polyurethane fluorescent brightener dispersion (WPU-VBL), demonstrating the properties of a polymeric analog. researchgate.net

These examples highlight the robust and flexible nature of the synthetic methodologies available for C.I. Fluorescent Brightening Agent 28 and related compounds. Through controlled substitution reactions and creative molecular design, a vast chemical space of novel analogs can be explored, leading to materials with superior brightening performance and added functionalities.

Photophysical and Spectroscopic Characterization of C.i. Fluorescent Brightening Agent 28

Fundamental Principles of Fluorescence in Stilbene (B7821643) Derivatives

Fluorescent brightening agents, including those derived from stilbene, operate on the principle of fluorescence. This photophysical process involves the absorption of light energy at one wavelength and its subsequent re-emission at a longer wavelength. wikipedia.org The core of this capability in stilbene derivatives lies in their molecular structure, which features an extended system of conjugated double bonds. evitachem.comwikipedia.org

The mechanism can be summarized in the following steps:

Absorption: The molecule absorbs high-energy photons from the invisible ultraviolet (UV) portion of the electromagnetic spectrum, typically in the 340-370 nm range. wikipedia.orgtextilelearner.net

Excitation: This absorption of energy excites electrons within the molecule, elevating them from their ground state to a higher energy, or excited, state. evitachem.com

Vibrational Relaxation: While in the excited state, the molecule quickly loses some energy through non-radiative pathways, such as vibrations. evitachem.com

Emission (Fluorescence): The electrons then return to their ground state, releasing the remaining energy as a lower-energy photon. This emitted light falls within the blue region of the visible spectrum (typically 420-470 nm). evitachem.comwikipedia.org

This emitted blue light counteracts the natural yellowish cast of many materials, resulting in a whiter and brighter appearance to the human eye. wikipedia.orgtextilelearner.net A critical aspect of stilbene derivatives is the existence of geometric isomers: trans-stilbene (B89595) and cis-stilbene. The planar trans-isomer possesses the extended conjugation necessary for strong fluorescence, whereas the non-planar cis-isomer is typically non-fluorescent. wikipedia.org The conversion from the active trans form to the inactive cis form can occur upon prolonged UV exposure, a process known as photoisomerization. wikipedia.org

Analysis of Absorption and Emission Spectra of C.I. Fluorescent Brightening Agent 28

The spectroscopic properties of C.I. Fluorescent Brightening Agent 28 are central to its function. Its ability to absorb light in the UV range and emit in the blue range is quantifiable through absorption and emission spectra. The compound absorbs UV light with an absorption maximum (λmax) between 356 nm and 360 nm. caymanchem.com Upon excitation, it emits visible light with a maximum intensity (emission maximum) around 430 nm to 480 nm. caymanchem.comhitachi-hightech.com

When measured as a powder using a fluorophotometer with an excitation wavelength of 300 nm, a fluorescence peak is detected at approximately 480 nm, which corresponds to bluish-green light. hitachi-hightech.com The excitation spectrum, measured at a fluorescence wavelength of 480 nm, shows peaks around 240 nm, 300 nm, and 420 nm. hitachi-hightech.com

Table 1: Spectroscopic Properties of C.I. Fluorescent Brightening Agent 28

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | 360 | caymanchem.com |

| Emission Maximum | 430 | caymanchem.com |

| Absorption Maxima (λmax) | 211, 245, 267, 356 | caymanchem.com |

| Molar Extinction Coefficient (εmax) | 40-60 at 238-242 nm | sigmaaldrich.comsigmaaldrich.com |

Mechanisms of Optical Brightening Activity and Substrate Interaction

The primary function of C.I. Fluorescent Brightening Agent 28 as an optical brightener is to enhance the perceived whiteness of a substrate. chemimpex.com Many natural and synthetic materials, such as cotton and paper, have a tendency to absorb blue light, giving them a slightly yellow appearance. fibre2fashion.com When C.I. Fluorescent Brightening Agent 28 is applied to such a surface, it absorbs invisible UV light and re-emits blue light. textilelearner.netfibre2fashion.com This emitted blue light compensates for the blue light absorbed by the substrate, effectively masking the yellowness. The result is that the treated surface reflects more visible light than it receives, making it appear brighter and whiter. wikipedia.org

C.I. Fluorescent Brightening Agent 28 exhibits a strong binding affinity for polysaccharides, particularly those with β-linked structures like cellulose (B213188) and chitin (B13524). evitachem.commedchemexpress.commdpi.com This affinity is fundamental to its use in both the textile and paper industries and as a biological stain. sigmaaldrich.com

The binding mechanism involves a combination of electrostatic and hydrogen-bonding interactions. evitachem.com The anionic, water-soluble stilbene structure of the brightener is attracted to the hydroxyl groups present in the cellulose and chitin polymers. evitachem.comresearchgate.net This interaction is so pronounced that the compound is widely used in research to visualize the cell walls of fungi, plants, and algae, as well as to study the structure and biosynthesis of chitin. sigmaaldrich.com A significant consequence of this binding is a phenomenon known as binding-induced fluorescence enhancement. evitachem.com When the molecule binds to a polysaccharide, its conformational freedom is restricted. This restriction reduces the efficiency of non-radiative energy decay pathways, leading to a substantial increase in the fluorescence quantum yield and making the bound molecule fluoresce more intensely. evitachem.comsigmaaldrich.com

While C.I. Fluorescent Brightening Agent 28 has a high specificity for cellulose and chitin, it is not entirely exclusive in its interactions. mdpi.com In biological applications, it has been observed to exhibit some non-specific staining. Research indicates that while it binds strongly to cell wall components, it may also weakly stain the cytoplasm. mdpi.com Furthermore, if the plasma membrane of a cell is ruptured or compromised, the brightener can strongly stain the cell nucleus. medchemexpress.com This characteristic underscores its utility as a viability stain in some contexts, where its ability to penetrate and stain internal structures can differentiate between cells with intact and damaged membranes. mpbio.com

Table 2: Summary of C.I. Fluorescent Brightening Agent 28 Binding Interactions

| Substrate | Type of Interaction | Effect on Fluorescence | Source(s) |

| Cellulose | Hydrogen bonding, Electrostatic interactions | Significant enhancement | evitachem.commedchemexpress.comresearchgate.net |

| Chitin | Hydrogen bonding, Electrostatic interactions | Significant enhancement | evitachem.comsigmaaldrich.commdpi.com |

| Cytoplasm | Non-specific, weak staining | Weak fluorescence | mdpi.com |

| Cell Nucleus | Strong staining (if membrane is compromised) | Strong fluorescence | medchemexpress.com |

Photochemical Behavior and Isomerization Processes of C.I. Fluorescent Brightening Agent 28

The durability of the brightening effect of C.I. Fluorescent Brightening Agent 28 is influenced by its photochemical behavior. As a stilbene derivative, it is susceptible to changes upon prolonged exposure to UV radiation. wikipedia.org The fluorescent properties are primarily associated with the trans-isomer of the stilbene core. wikipedia.org

Under UV irradiation, the molecule can undergo a process of photoisomerization, converting the highly fluorescent trans-isomer into the non-fluorescent cis-isomer. wikipedia.orgnih.gov This transformation leads to a loss of fluorescence and is a primary cause of fading in materials treated with stilbene-based brighteners. wikipedia.org

In addition to isomerization, the compound is also subject to photodegradation. Studies have shown that fluorescent whitening agents similar to C.I. Fluorescent Brightening Agent 28 can undergo rapid direct photolysis in water when exposed to sunlight, with half-lives of less than six hours. oecd.org This suggests that photodegradation is a significant process for eliminating the compound in aquatic environments. oecd.org The photobleaching effect has also been quantified; under UV (365 nm) irradiation, the fluorescence intensity of the agent on paper substrates diminishes over time, with the rate of attenuation increasing with longer exposure. researchgate.net

Advanced Analytical Techniques for C.i. Fluorescent Brightening Agent 28

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating C.I. Fluorescent Brightening Agent 28 from complex sample matrices, thereby enabling accurate quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of C.I. Fluorescent Brightening Agent 28 and for identifying and quantifying any related impurities. The method's robustness allows for the separation of the main compound from structurally similar substances that may arise during synthesis or degradation.

Methodologies often employ reversed-phase columns, where the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. newclothmarketonline.com Ion-pair chromatography is a common approach for analyzing stilbene-type fluorescent whitening agents. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the anionic sulfonate groups of the FWA 28 molecule, enhancing its retention on the reversed-phase column and leading to better separation. researchgate.net

A typical HPLC system for the analysis of fluorescent whitening agents is coupled with a fluorescence detector (FLD) or a Diode Array Detector (DAD) for sensitive detection and spectral confirmation. newclothmarketonline.com Validation studies for HPLC methods demonstrate high sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the low µg/kg range. The accuracy and precision are confirmed by high recovery rates and low relative standard deviations (RSD), making HPLC a reliable tool for quality control.

Table 1: Example of HPLC Method Parameters for Fluorescent Whitening Agent Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Methanol - water mixture with an ion-pair reagent (e.g., tetrabutylammonium (B224687) hydrogensulfate) researchgate.net |

| Detection | Fluorescence Detector (FLD) |

| Excitation Wavelength (λex) | ~350-360 nm caymanchem.com |

| Emission Wavelength (λem) | ~430-440 nm caymanchem.com |

This table presents a generalized set of parameters based on common practices for analyzing stilbene-type FWAs.

For the analysis of C.I. Fluorescent Brightening Agent 28 in intricate matrices such as food products (e.g., shrimp, rice noodles) and environmental samples, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. fda.govfda.gov UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which results in higher resolution, improved sensitivity, and substantially faster analysis times. fda.gov

A method developed by the U.S. Food and Drug Administration (FDA) for detecting FWA 28 in food employs a simple extraction followed by UPLC analysis. fda.gov This method is crucial for screening for the illicit use of this compound as an optical brightener to mask food spoilage. fda.gov The combination of UPLC with tandem detectors, such as a Photodiode Array (PDA) and a Fluorescence (FLR) detector, provides both highly sensitive detection and specific confirmation of the analyte's identity. fda.govfda.gov The method has been validated to perform reliably, with an estimated Method Detection Limit (MDL) of 260 ppb for FWA 28 in food matrices. fda.gov

Spectroscopic Detection and Quantification Methodologies

Spectroscopic techniques are invariably paired with chromatographic separations to provide confirmation and quantification of C.I. Fluorescent Brightening Agent 28. These methods exploit the molecule's unique interaction with light.

A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is a powerful tool used in conjunction with liquid chromatography. newclothmarketonline.com It acquires the full UV-visible spectrum of the analyte as it elutes from the column. For C.I. Fluorescent Brightening Agent 28, this provides a unique spectral fingerprint that can be compared against a known standard for unambiguous identification. fda.gov

While the fluorescence detector is significantly more sensitive for quantifying FWA 28, the PDA detector is invaluable for identity confirmation. fda.gov The UV spectra obtained from the PDA are useful for distinguishing the target analyte from other co-eluting compounds that might fluoresce but have a different absorption spectrum. fda.gov For FWA 28, the maximum absorption wavelengths (λmax) are observed around 350-360 nm. caymanchem.com

Fluorescence detection is the primary technique for the highly sensitive quantification of C.I. Fluorescent Brightening Agent 28. fda.gov The molecule's inherent fluorescence—its ability to absorb ultraviolet light and re-emit it as visible blue light—allows for its detection at very low concentrations. caymanchem.com

In a typical setup, the fluorescence detector is set to an excitation wavelength (λex) where the compound strongly absorbs light, approximately 360 nm, and an emission wavelength (λem) where it emits light most intensely, around 430 nm. caymanchem.com The sensitivity of FLR detection is markedly higher than PDA detection; in some studies, it has been shown to be at least 10-fold more sensitive. fda.gov The instrument-level of detection for FWA 28 using FLR can be as low as 5 parts per billion (ppb). fda.gov

Table 2: Detection Sensitivity Comparison for FWA 28

| Detector | Instrument Level of Detection (i-LOD) | Estimated Method Detection Limit (MDL) in Food Matrix |

|---|---|---|

| Fluorescence (FLR) | 5 ppb | - |

| Photodiode Array (PDA) | 260 ppb | 260 ppb |

Data sourced from FDA validation studies. fda.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex structures like C.I. Fluorescent Brightening Agent 28. researchgate.net While specific, publicly available ¹H or ¹³C NMR spectral data for C.I. Fluorescent Brightening Agent 28 is limited, the principles of NMR spectroscopy allow for a theoretical understanding of how its structure would be confirmed.

A full structural analysis would typically involve a suite of NMR experiments:

¹H NMR (Proton NMR): This would identify all the unique proton environments in the molecule. It would help to distinguish the protons on the stilbene (B7821643) core's aromatic rings, the vinylic protons of the ethene bridge (-CH=CH-), and the protons of the N,N-bis(2-hydroxyethyl)amino and anilino groups.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information about the carbon skeleton. It would confirm the presence of the stilbene, triazine, and benzene (B151609) rings, as well as the ethylene (B1197577) carbons in the hydroxyethyl (B10761427) groups.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different structural fragments, such as linking the stilbene core to the triazine rings.

By combining the information from these NMR experiments, a complete and unambiguous assignment of the structure of C.I. Fluorescent Brightening Agent 28 can be achieved, confirming the connectivity of all atoms and verifying its complex chemical architecture.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique utilized for the identification and characterization of C.I. Fluorescent Brightening Agent 28. This method provides a molecular fingerprint by measuring the absorption of infrared radiation by the chemical bonds within the molecule. Each type of bond vibrates at a specific frequency, resulting in a unique spectrum of absorption bands.

Research has demonstrated that FT-IR, particularly when coupled with advanced techniques like second derivative infrared spectroscopy (SD-IR) and two-dimensional correlation infrared spectroscopy (2DCOS-IR), can effectively identify and quantify this fluorescent brightener, even in complex matrices. thermofisher.com The analysis of the FT-IR spectrum of C.I. Fluorescent Brightening Agent 28 reveals several characteristic absorption peaks that are crucial for its identification.

Detailed research findings have identified specific spectral regions that are enhanced with increasing concentrations of the brightener. For instance, peaks observed at 1153 cm⁻¹, 1141 cm⁻¹, 1112 cm⁻¹, 1085 cm⁻¹, and 1025 cm⁻¹ in second derivative spectra have been specifically attributed to the compound. thermofisher.com These distinct bands allow for differentiation from matrix components and can be used to develop quantitative prediction models. thermofisher.com A partial least squares (PLS) model based on IR spectra has been successfully established to predict the concentration of the brightener, achieving a high determination coefficient. thermofisher.com

Table 1: Characteristic FT-IR Absorption Peaks for C.I. Fluorescent Brightening Agent 28 (from Second Derivative Spectra)

| Wavenumber (cm⁻¹) | Attribution | Reference |

|---|---|---|

| 1153 | DMS-related vibration | thermofisher.com |

| 1141 | DMS-related vibration | thermofisher.com |

| 1112 | DMS-related vibration | thermofisher.com |

| 1085 | DMS-related vibration | thermofisher.com |

This interactive table summarizes the key spectral data used for the identification of C.I. Fluorescent Brightening Agent 28 via FT-IR.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of C.I. Fluorescent Brightening Agent 28, providing precise molecular weight determination and structural information through fragmentation analysis. ESI is a soft ionization technique suitable for large, thermally labile molecules like this brightener, allowing them to be transferred from solution into the gas phase as intact ions with minimal degradation.

The method is typically coupled with liquid chromatography (LC) for the separation of the analyte from complex mixtures prior to detection. In recent studies, LC-MS/MS methods have been developed for the simultaneous determination of multiple fluorescent brighteners, including C.I. Fluorescent Brightening Agent 28, in biological samples such as human plasma. nih.gov

For analysis, the mass spectrometer is often operated in the positive electrospray ionization (ESI+) mode and utilizes multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.gov The MRM mode involves monitoring a specific precursor ion to product ion transition, which is unique to the target analyte. This minimizes matrix interference and allows for accurate quantification at trace levels. nih.gov The development of these methods has been crucial for assessing internal human exposure to these compounds. nih.gov

Table 2: Typical ESI-MS/MS Parameters for Fluorescent Brightener Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Spray Voltage | 5500 V | nih.gov |

| Ion Source Temperature | 500 °C | nih.gov |

| Curtain Gas Pressure | 40 psi | nih.gov |

This interactive table presents typical instrumental parameters for the analysis of fluorescent brighteners using ESI-MS/MS.

Method Development for Environmental Monitoring and Sample Preparation

The presence of C.I. Fluorescent Brightening Agent 28 in various environmental compartments and biological systems necessitates the development of robust analytical methods for its monitoring. A critical component of this process is sample preparation, which is essential for extracting the analyte from the complex sample matrix and concentrating it to levels suitable for detection. researchgate.net

Modern sample preparation techniques such as Solid-Phase Extraction (SPE) are frequently employed. nih.govresearchgate.net SPE offers significant advantages, including reduced solvent consumption, simplification of extraction and purification steps, and improved reliability of results. researchgate.net For biological samples like human plasma, which have a high lipid content, specialized SPE cartridges such as EMR-Lipid (Enhanced Matrix Removal—Lipid) have been successfully used. nih.gov These cartridges selectively remove phospholipids, a major source of matrix interference in LC-MS/MS analysis. nih.gov

Sample Collection: Gathering representative samples from water, soil, or biological fluids.

Sample Preparation: Utilizing techniques like SPE to isolate and concentrate the fluorescent brightener. nih.gov

Chromatographic Separation: Employing High-Performance Liquid Chromatography (HPLC) to separate the target analyte from other compounds in the extract. nih.govsielc.com

Detection and Quantification: Using a highly sensitive detector, most commonly a mass spectrometer operating in ESI-MS/MS mode. nih.gov

The validation of these methods is critical and involves assessing parameters such as linearity, method detection limits (MDL), method quantitation limits (MQL), and spiked recovery rates to ensure accuracy and reliability. nih.gov For instance, a validated method for human plasma demonstrated MQLs ranging from 0.012 to 0.348 ng/mL and recovery rates between 61% and 98%, providing a reliable tool for human exposure and health risk assessment studies. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms | CAS Number |

|---|---|---|

| C.I. Fluorescent Brightening Agent 28 | Fluorescent Brightener 28; Calcofluor White M2R; 4,4'-bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonic acid | 4193-55-9 |

| Disodium (B8443419) 4,4'-bis(2-sulfostyryl)-biphenyl | Tinopal CBS-X; Optical Brightener CBS-X | 27344-41-8 |

| Formic Acid | - | 64-18-6 |

| Phosphoric Acid | - | 7664-38-2 |

Environmental Chemistry and Ecotoxicological Research of C.i. Fluorescent Brightening Agent 28

Environmental Occurrence and Distribution Studies

C.I. Fluorescent Brightening Agent 28 (FBA 28) is a disulfonic acid derivative of a substituted stilbene (B7821643), primarily used as a whitening agent in the paper and textile industries. oecd.orgnih.gov Its release into the environment is a subject of scientific scrutiny due to its widespread use.

Wastewater treatment plants (WWTPs) are a primary conduit for the entry of FBA 28 into the aquatic environment. Studies have shown high removal rates of fluorescent whitening agents in general within WWTPs. For FBA 28 specifically, removal efficiencies of up to 100% have been reported in municipal wastewater treatment plants. oecd.org The primary mechanism for this removal is not biodegradation, but rather strong adsorption to sewage sludge. oecd.org

In a study of six municipal WWTPs in the United States, the removal of a group of fluorescent brighteners, including FBA 28, was examined. The results showed a progressive removal through the different treatment stages. oecd.org

| Treatment Stage | Removal Efficiency of Fluorescent Brighteners |

| Primary Treatment | 56-85% |

| Secondary Treatment | 82-95% |

| Tertiary Treatment | 97-99% |

At one industrial production site in Germany, the effluent from the on-site WWTP was monitored for FBA 28. The compound was not detectable, with a detection limit of 0.5 mg/L. oecd.org Based on this detection limit and the dilution factor of the receiving river (the Rhine), a local Predicted Environmental Concentration (PEClocal) was calculated to be less than 0.7 µg/L. oecd.org

Despite its discharge into the environment, there is a notable lack of publicly available monitoring data for specific concentrations of C.I. Fluorescent Brightening Agent 28 in surface waters, sediments, and soils. oecd.org While the compound is expected to be present in these environmental compartments due to its use and discharge, systematic monitoring studies to quantify its levels are not widely reported in the literature. However, due to its high adsorption coefficient, it is assumed that FBA 28 will strongly adsorb to sediments and soils. oecd.org In one study, the highest concentration of FBA 28 found in treated sewage sludge was 8 mg/kg. oecd.org

The primary industrial sources of C.I. Fluorescent Brightening Agent 28 are the textile and pulp and paper industries. oecd.orgnih.gov It is used as a whitening agent, with recommended application concentrations typically ranging from 0.1% to 0.3% (by weight) for paper products and 0.1% to 0.15% (by weight) for cotton textiles. oecd.org These applications lead to the potential for release of the substance in industrial wastewater streams. While these industries are identified as the main sources, specific data on the concentrations of FBA 28 in their effluents are not extensively documented in publicly available literature.

Environmental Fate and Transformation Pathways

The biodegradability of C.I. Fluorescent Brightening Agent 28 has been assessed in several studies following standardized OECD guidelines. The collective results indicate that FBA 28 is not readily biodegradable. oecd.org However, it can be significantly removed from the water phase through adsorption. oecd.orgoecd.org

A study following the OECD Guideline 301D for ready biodegradability (Closed Bottle Test) showed less than 10% degradation of the free acid form of FBA 28 over a 28-day period. oecd.org This result classifies the substance as not readily biodegradable. oecd.org

An inherent biodegradability test, the Zahn-Wellens/EMPA Test (OECD Guideline 302B), was conducted on the sodium salt form of FBA 28. oecd.org The results showed a rapid elimination from the water phase, with 66.3% removal after just 3 hours and 83.6% after 24 hours. oecd.org However, this removal was attributed predominantly to adsorption onto the activated sludge rather than biodegradation. oecd.orgoecd.org Another study using a simulation test in a laboratory-scale wastewater treatment plant (OECD Guideline 303A) showed a mean degradation rate of 11% over 28 days for the sodium salt form. oecd.org

The following table summarizes the key findings from these biodegradation studies:

| Test Guideline | Test Substance Form | Inoculum | Duration | Results | Conclusion | Reference |

| OECD TG 301D (Closed Bottle Test) | Free Acid (98%) | Aerobic domestic activated sludge, non-adapted | 28 days | < 10% degradation | Not readily biodegradable | oecd.org |

| OECD TG 302B (Zahn-Wellens/EMPA Test) | Na2-salt (liquid, 22%) | Aerobic domestic sewage | 24 hours | 83.6% elimination | Elimination predominantly by adsorption | oecd.org |

| OECD TG 303A (Activated Sludge Simulation Test) | Na2-salt (liquid, 22%) | Aerobic model STP activated sludge | 28 days | 11% mean degradation rate | Low biodegradation | oecd.org |

Abiotic Degradation Mechanisms

C.I. Fluorescent Brightening Agent 28 has the capacity to absorb ultraviolet (UV) light in the 300–400 nm range, which makes it susceptible to photodegradation. oecd.org This process is considered a significant dissipation pathway in sunlit natural waters. oecd.orgresearchgate.net The degradation process often begins with a rapid photoisomerization of the stilbene structure. researchgate.net Following this initial step, direct photochemical processes lead to the formation of various degradation products, primarily aldehydes and alcohols. researchgate.net Further degradation can result in the formation of melamine (B1676169) derivatives, which are known to be persistent in the environment. industrialchemicals.gov.au The quantum yields for the degradation of similar stilbene-type fluorescent whitening agents are in the order of 10⁻⁴. researchgate.net The presence of FBA 28 in water bodies can be detected by monitoring the decay of its fluorescence intensity after exposure to UV light. researchgate.net

Information regarding the specific oxidation and reduction transformations of C.I. Fluorescent Brightening Agent 28 in various environmental matrices is limited. However, it is known to be stable in the presence of oxidizing agents like perborate (B1237305) and hydrogen peroxide, which are common in detergent formulations. specialchem.com The photodegradation process is essentially a photo-oxidative cleavage of the internal stilbene structure. industrialchemicals.gov.au This suggests that oxidative pathways are a key mechanism for its transformation in the environment, particularly under the influence of sunlight. Further research is needed to fully understand its redox behavior in different environmental compartments such as soil and sediment.

Investigations into Mobility and Partitioning in Aquatic and Terrestrial Systems

The mobility and partitioning behavior of C.I. Fluorescent Brightening Agent 28 are influenced by its physicochemical properties. It has a high water solubility of 1.76 x 10⁴ mg/L and a low log octanol-water partition coefficient (log Kow) of -2.32, indicating a preference for the aqueous phase. env.go.jp Fugacity modeling predicts that if released in equal amounts to air, water, and soil, the majority of the compound would partition to the soil. env.go.jp Its low log Kow suggests a low potential for bioaccumulation. scbt.com In aquatic systems, the predicted environmental concentration (PEC) has been estimated to be around 2.3 µg/L in freshwater and less than 0.5 µg/L in seawater. env.go.jp

Interactive Data Table: Physicochemical Properties and Environmental Partitioning of C.I. Fluorescent Brightening Agent 28

| Property | Value | Reference |

| Water Solubility | 1.76 x 10⁴ mg/L (20°C) | env.go.jp |

| log Kow | -2.32 (pH 6.8, 25°C) | env.go.jp |

| Vapor Pressure | < 7 x 10⁻¹⁶ Pa (25°C) | env.go.jp |

| Predicted Environmental Concentration (Freshwater) | ~2.3 µg/L | env.go.jp |

| Predicted Environmental Concentration (Seawater) | < 0.5 µg/L | env.go.jp |

| Environmental Distribution (Fugacity Model) | Predominantly to soil | env.go.jp |

Ecotoxicological Assessment and Mechanisms of Ecological Harm

The ecotoxicological profile of C.I. Fluorescent Brightening Agent 28 has been evaluated for various aquatic organisms. The acute toxicity is generally low. For the green alga Pseudokirchneriella subcapitata, the 72-hour EC50 for growth inhibition was found to be greater than 28,600 µg/L. env.go.jp Chronic toxicity studies have provided more sensitive endpoints. The 72-hour no-observed-effect concentration (NOEC) for the same algal species was 1,870 µg/L. env.go.jp For the crustacean Daphnia magna, the 21-day NOEC for reproductive inhibition was 1,840 µg/L. env.go.jp Based on these chronic toxicity values, a predicted no-effect concentration (PNEC) of 18 µg/L has been derived. env.go.jp The ratio of the predicted environmental concentration to the predicted no-effect concentration (PEC/PNEC) was determined to be 0.1 for freshwater bodies, suggesting that while a risk cannot be entirely ruled out, it is likely to be low. env.go.jp

Interactive Data Table: Ecotoxicity of C.I. Fluorescent Brightening Agent 28

| Organism | Test Duration | Endpoint | Value (µg/L) | Reference |

| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 (Growth Inhibition) | > 28,600 | env.go.jp |

| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | NOEC (Growth Inhibition) | 1,870 | env.go.jp |

| Daphnia magna (Crustacean) | 21 days | NOEC (Reproduction) | 1,840 | env.go.jp |

Toxicity Studies on Aquatic Organisms

C.I. Fluorescent Brightening Agent 28 (FBA 28) has been the subject of various studies to determine its potential toxic effects on aquatic life. Research indicates a generally low level of acute toxicity to a range of aquatic organisms.

For instance, a 96-hour study on the fish species Pimephales promelas (fathead minnow) showed a lethal concentration (LC50) of over 180 mg/L for the free acid form of FBA 28. oecd.org Another study using Danio rerio (zebrafish) found a 96-hour LC50 of 5382 mg/L for the 98% pure free acid form. oecd.org

Invertebrates have also been tested. A 48-hour study on Daphnia magna using the sodium salt form of FBA 28 resulted in an EC50 (the concentration causing an effect in 50% of the population) of over 100 mg/L. oecd.org A 40-hour test on the same species with the free acid form showed no toxic effects at concentrations up to 1000 mg/L. oecd.org

Regarding algae, a 72-hour study with Pseudokirchneriella subcapitata showed an EC50 for both growth rate and biomass of over 22 mg/L. oecd.org However, a slight inhibition of growth (5.3%) and biomass (18.4%) was noted at this concentration, leading to a No Observed Effect Concentration (NOEC) below 22 mg/L. oecd.org

It's important to note that while FBA 28 is not readily biodegradable, it can undergo photochemical degradation in sunlit natural waters. capes.gov.br This degradation process is a key factor in its environmental fate. acs.org

Table 1: Acute Toxicity of C.I. Fluorescent Brightening Agent 28 to Aquatic Organisms

| Species | Test Substance | Duration / Endpoint | Effect Concentration (mg/L) | Reference |

| Pimephales promelas (fish) | C.I. Fluorescent Brightener 28/113 (free acid) | 96 h-LC50 | > 180 | oecd.org |

| Danio rerio (fish) | C.I. Fluorescent Brightener 28/113 (98% free acid) | 96 h-LC50 | 5382 | oecd.org |

| Daphnia magna (aquatic invertebrate) | C.I. Fluorescent Brightener 28/113 (90% Na2-salt) | 48 h-EC50 | > 100 | oecd.org |

| Daphnia magna (aquatic invertebrate) | C.I. Fluorescent Brightener 28/113 (89% free acid) | 40 h-EC0 | > 1000 | oecd.org |

| Pseudokirchneriella subcapitata (algae) | C.I. Fluorescent Brightener 28/113 (22% Na2-salt) | 72 h-ErC50 & 72 h-EbC50 | > 22 | oecd.org |

Effects on Soil and Sediment Dwelling Organisms (e.g., Eisenia fetida)

Research on the direct effects of C.I. Fluorescent Brightening Agent 28 on soil and sediment-dwelling organisms like the earthworm Eisenia fetida is limited in the provided search results. However, broader studies on the impact of optical brighteners in soil environments offer some insights.

One study indicated that when corn and soybeans were grown in soil containing an optical brightener, the substance was not detected in the leaves and stems at harvest, suggesting no harmful effect on plant production. raytopoba.com Further research culturing plants in nutrient solutions with optical brighteners showed that the brightener accumulated on the root surfaces but did not penetrate the roots, stems, leaves, flowers, or fruits. raytopoba.com This suggests a low potential for bioaccumulation within the plants themselves. raytopoba.com

It is important to acknowledge that many insecticides have been shown to be toxic to Eisenia fetida in soil bioassays, but specific data for FBA 28 is not available in the provided results. nih.gov

Exploration of Sublethal Effects and Behavioral Changes in Environmental Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a valuable model organism for studying the sublethal effects of chemical compounds. Recent research has investigated the impacts of FBA 28 on this organism.

Studies have shown that exposure to FBA 28 can lead to a reduction in locomotion and reproduction in C. elegans. researchgate.netmdpi.com In one study, FBA 28 demonstrated a more significant effect on the egg-laying capacity of C. elegans compared to other optical brighteners tested, with a reduction observed even at the lowest concentration of 50 µM. mdpi.com At a concentration of 500 µM, FBA 28 caused a 79% reduction in reproductive rates. mdpi.com

In terms of movement, FBA 28 at 500 µM led to a 54% decrease in locomotion compared to the control group. mdpi.com The lethality of FBA 28 to C. elegans was found to be relatively low, with a 17.1% lethality rate at the highest tested concentration of 5000 μM. mdpi.com

These findings highlight that while FBA 28 may have low acute lethality, it can induce significant sublethal effects on the behavior and reproductive success of C. elegans.

Table 2: Sublethal Effects of C.I. Fluorescent Brightening Agent 28 on C. elegans

| Endpoint | Concentration | Effect | Reference |

| Reproduction | 50 µM | 9% reduction | mdpi.com |

| Reproduction | 500 µM | 79% reduction | mdpi.com |

| Locomotion | 500 µM | 54% decrease | mdpi.com |

| Lethality | 5000 µM | 17.1% | mdpi.com |

Analysis of Oxidative Stress Responses in Ecotoxicological Models

Research using C. elegans has indicated that exposure to FBA 28 can induce an oxidative stress response. researchgate.netnih.gov Studies have shown an increased expression of genes associated with oxidative stress, such as gpx-4 and sod-4, in nematodes exposed to the compound. researchgate.netmdpi.com This suggests that FBA 28 can generate reactive oxygen species (ROS), leading to a toxic response within the organism. researchgate.netmdpi.com

The induction of oxidative stress is a key sublethal toxicological endpoint. nih.gov The use of redox-sensitive fluorescent probes and genetically encoded biosensors in non-rodent models like C. elegans allows for the direct, real-time imaging and spatiotemporal monitoring of ROS production. nih.gov

Environmental Remediation and Treatment Technologies

Evaluation of Removal Efficiency in Conventional Wastewater Treatment Plants

C.I. Fluorescent Brightening Agent 28 is known to be poorly biodegradable, which means it is likely to pass through conventional biological wastewater treatment systems. nih.govresearchgate.net However, studies have shown that a significant portion of fluorescent whitening agents can be removed from wastewater through adsorption to sewage sludge. oecd.org

One study examining seven fluorescent brighteners, including FBA 28, in municipal wastewater treatment plants found that 56-85% was removed during primary treatment and 82-95% during secondary treatment. oecd.org Tertiary treatment processes further increased the removal to 97-99%, with up to 100% removal for FBA 28. oecd.org The accumulation of these compounds in sewage sludge was observed, with the highest concentrations for FBA 28 being 8 mg/kg of treated sludge. oecd.org The adsorptive capacity of the sludge is attributed to the presence of cellulosic material. oecd.org

Application of Advanced Oxidation Processes for C.I. Fluorescent Brightening Agent 28 Degradation

Advanced Oxidation Processes (AOPs) are being explored as effective methods for degrading persistent organic pollutants like FBA 28. mdpi.com These processes typically involve the generation of highly reactive hydroxyl radicals. mdpi.com

Ozone oxidation is one such AOP that has shown promise. mdpi.compreprints.org In one study, a submerged membrane bioreactor (SMBR) process followed by ozone oxidation was used to treat paper-mill wastewater containing fluorescent whitening agents. mdpi.com The SMBR process alone achieved a COD removal efficiency of about 77.68%. mdpi.com The subsequent ozone oxidation was effective in removing the remaining fluorescent whitening agent, with an optimized ozone amount of 95 mg·O3/ℓ. mdpi.com

Another study using ozone oxidation on synthetic wastewater and paper mill wastewater also demonstrated the effective removal of a diaminostilbene disulfonic acid derivative, a type of fluorescent whitening agent. preprints.org The decomposition of the fluorescent whitening agent was observed to be completed after 30 minutes of ozone treatment. preprints.org

Photodegradation is another important process in the environmental breakdown of FBA 28. nih.govresearchgate.net Due to their ability to absorb sunlight, stilbene-type fluorescent whitening agents can be photochemically degraded in natural surface waters. capes.gov.br

Research on Biosorption and Biodegradation by Isolated Microbial Strains

Direct research on the biosorption and biodegradation of C.I. Fluorescent Brightening Agent 28 (FBA 28) by specific, isolated microbial strains is not extensively documented in publicly available scientific literature. However, insights can be drawn from studies on the microbial degradation of its core chemical structures and the biosorption of other anionic dyes by various microorganisms. This section explores these related research areas to infer the potential for microbial-mediated removal of FBA 28 from the environment.

Biodegradation of the Stilbene Core Structure

FBA 28 is a complex derivative of stilbene. The microbial degradation of the basic stilbene structure provides a foundational understanding of how FBA 28 might be broken down. Research has successfully isolated bacterial strains capable of utilizing stilbene as a carbon source.

A notable study focused on the isolation and characterization of a bacterium from activated sludge that could degrade trans-stilbene (B89595). The findings from this research are detailed below:

Isolated Strain: A bacterium identified as Pseudomonas fluorescens MN2 was isolated through an enrichment culture technique using trans-stilbene as the sole source of carbon and energy. nih.govjst.go.jptandfonline.com

Degradation Capability: The P. fluorescens MN2 strain demonstrated the ability to degrade trans-stilbene, leading to the formation of several metabolites. tandfonline.com This suggests that the metabolic pathway for stilbene degradation in this organism is specific, as it was unable to grow on other structurally related aromatic compounds. tandfonline.com The degradation is hypothesized to be mediated by an oxygenase enzyme that hydroxylates the aromatic ring or the ethylene (B1197577) bridge of the stilbene molecule. tandfonline.com

Metabolites: The degradation of trans-stilbene by this strain resulted in the production of at least six distinct metabolites, two of which exhibited significant antioxidant activity. tandfonline.com This indicates a stepwise enzymatic breakdown of the stilbene core.

While these findings relate to the unsubstituted stilbene molecule, they establish that microbial catalysts for the initial steps of FBA 28 degradation may exist in the environment. The complex substitutions on the FBA 28 molecule, particularly the sulfonate groups, would likely require additional or different enzymatic machinery for complete mineralization.

Table 1: Research Findings on Stilbene Degradation by an Isolated Microbial Strain

| Microorganism | Source | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens MN2 | Activated Sludge | trans-Stilbene | Capable of using trans-stilbene as a sole carbon and energy source. Produced six metabolites, indicating a specific degradation pathway. | nih.govjst.go.jptandfonline.com |

Potential for Biodegradation by Fungi

White-rot fungi (WRF) are a group of microorganisms renowned for their ability to degrade a wide array of complex and recalcitrant organic pollutants, including various synthetic dyes. nih.govresearchgate.net Their efficacy stems from the secretion of powerful, non-specific extracellular enzymes, primarily lignin-modifying enzymes such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). nih.govfrontiersin.org These enzymes are capable of oxidizing complex aromatic structures similar to those found in FBA 28.

Studies on various white-rot fungi, such as Trametes versicolor, Phanerochaete chrysosporium, and Perreniporia tephropora, have demonstrated significant decolorization and degradation of structurally complex dyes. frontiersin.orgnih.govijcmas.com For instance, Perreniporia tephropora has been shown to produce laccase and MnP, which play a crucial role in the biodegradation of dyes like Reactive Blue 4 and Methyl Orange. ijcmas.com Although direct studies on FBA 28 are lacking, the proven capabilities of WRF suggest they are promising candidates for future research into the biodegradation of this fluorescent whitening agent.

Biosorption by Isolated Microbial Strains

Biosorption is a process where pollutants are adsorbed onto the surface of microbial biomass. It is a well-studied phenomenon for the removal of dyes from aqueous solutions. FBA 28 possesses two sulfonate groups, which impart a strong anionic character to the molecule in solution. This characteristic is key to its potential for biosorption by microbial cells.

The cell walls of various microorganisms, including bacteria, fungi, and yeasts, contain functional groups such as carboxyl, amine, and phosphate (B84403) groups that can act as binding sites for charged molecules. researchgate.net For anionic dyes, biosorption is often most effective under acidic pH conditions, which protonate the cell surface functional groups, creating a net positive charge that attracts the anionic dye molecules via electrostatic interaction.

While no studies have specifically quantified the biosorption of FBA 28 by isolated microbial strains, extensive research on other anionic dyes provides a strong basis for its potential removal through this mechanism.

Table 2: Examples of Anionic Dye Biosorption by Isolated Microbial Strains

| Microorganism | Type | Anionic Dye(s) Studied | Maximum Biosorption Capacity (q_max) (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (Waste Beer Yeast) | Yeast | Reactive Red 239, Remazol Brilliant Blue R, Direct Blue 85 | 152.9 (RR239), 162.7 (RBB), 139.2 (DB85) | 2.0 | scielo.br |

| Rhizopus nigricans | Fungus | Reactive Black 8, Reactive Brown 9, Reactive Green 19, etc. | 112-204 (for various reactive dyes) | 6.0 | nih.gov |

| Aspergillus niger | Fungus | Various Reactive and Acid Dyes | High efficiency noted, specific q_max varies | 2.0 (for anionic dyes) | ijcmas.com |

| Cunninghamella elegans | Fungus | Acid Blue 62, Acid Red 266, Acid Yellow 49 | 230 (AB62), 500 (AR266), 230 (AY49) | Not specified | researchgate.net |

The data in Table 2 clearly demonstrate that the biomass of various isolated fungal and yeast strains has a high capacity for adsorbing different types of anionic dyes. scielo.brnih.govijcmas.comresearchgate.net The process is heavily dependent on factors such as pH, initial dye concentration, and the specific strain of microorganism used. researchgate.netscielo.br Given that FBA 28 is an anionic, sulfonated stilbene derivative, it is highly probable that it would be amenable to removal from wastewater by biosorption onto microbial biomass under optimized conditions, particularly at low pH.

Applications of C.i. Fluorescent Brightening Agent 28 in Scientific Research

Biological and Biomedical Research Applications

Fluorescent Staining Protocols for Fungi and Fungal Cell Walls

Calcofluor White is extensively used for the rapid detection and visualization of fungi in both clinical and research settings. youtube.comwikipedia.org The staining protocol is straightforward and provides high-contrast images of fungal elements.

Principle of Staining: The dye non-specifically binds to chitin (B13524) and cellulose (B213188) in the fungal cell wall. youtube.comnih.gov When exposed to long-wavelength UV light (excitation maximum around 347 nm), the bound dye fluoresces, emitting a bright blue-white or apple-green light (emission peak ~450 nm), which makes the fungal structures clearly visible against a darker background. youtube.com This technique is noted for its high sensitivity in detecting fungal elements. youtube.com

General Staining Protocol:

A specimen is placed on a clean microscope slide. youtube.com

A drop of Calcofluor White stain is added. For clinical samples like skin or nail scrapings, a drop of 10% potassium hydroxide (B78521) (KOH) is often added to clear cellular debris, enhancing the visibility of fungal structures. youtube.com

The slide is allowed to stand for approximately one minute to allow the stain to bind. youtube.com

A coverslip is placed over the sample, and it is observed under a fluorescence microscope with a UV light source. youtube.com

Fungal elements, such as hyphae and yeasts, will fluoresce brightly, allowing for their identification based on morphology. youtube.com

To reduce background fluorescence, a counterstain like Evans Blue can be used, which causes background tissues to appear reddish-orange, further enhancing the contrast of the brightly fluorescing fungi. wikipedia.org

Visualization Techniques for Plant Tissues and Cellulose Structures

In plant biology, Calcofluor White is an invaluable tool for studying the architecture and dynamics of the plant cell wall, which is predominantly composed of cellulose. jove.comntu.edu.sg The dye's ability to bind to cellulose allows for detailed visualization of cell wall deposition, expansion, and morphogenesis. jove.comresearchgate.net

The staining mechanism involves the formation of hydrogen bonds between the dye's hydroxyl groups and the hydroxyl groups of glucose monomers within cellulose chains. jove.com This interaction creates a stable complex that fluoresces brightly under UV illumination, clearly demarcating cell wall outlines. jove.comntu.edu.sg Researchers use this to study cellulose distribution in various tissues, including roots, root hairs, cotyledons, and stems. jove.comresearchgate.net For example, studies have used it to observe the radial orientation of cellulose microfibrils in guard cells and their accumulation at the necks of pavement cells in cotyledons. researchgate.net It can also be used for 3D time-lapse imaging to monitor cell wall dynamics over several days, providing insights into developmental processes and the effects of genetic mutations on cell wall integrity. jove.com

Development of Viability Stains and Automated Cell Counting Methods

Calcofluor White is frequently incorporated into viability assays, particularly for yeast and other fungi, often in combination with other fluorescent dyes. evitachem.com While Calcofluor White stains the cell walls of both live and dead cells, it can be paired with a second stain that indicates metabolic activity or membrane integrity to differentiate between viable and non-viable populations.

One common approach is to use it with a viability probe like FUN-1. evitachem.com Metabolically active, live cells convert the yellow-green fluorescent FUN-1 into distinct orange-red fluorescent structures within their vacuoles. Dead cells, lacking the necessary metabolic function and membrane integrity, exhibit diffuse yellow-green fluorescence. evitachem.com By combining these stains, researchers can simultaneously identify all cells in a population (blue fluorescence from Calcofluor White) and differentiate the live (orange-red internal structures) from the dead (diffuse green).

This dual-staining principle has been adapted for rapid and simple fluorometric assays suitable for automation in a microtiter plate format. evitachem.com Such methods allow for high-throughput screening and accurate cell counting, which is crucial for various fields of biotechnology research. evitachem.com

Table 1: Application of C.I. Fluorescent Brightening Agent 28 in Viability Assays

| Assay Type | Companion Dye(s) | Principle | Organism(s) | Key Findings |

|---|---|---|---|---|

| Two-Color Viability Assay | FUN-1 | Calcofluor White stains all cell walls blue. FUN-1 is converted to red-orange intravacuolar structures in metabolically active cells, while dead cells show diffuse green fluorescence. | Yeast | Provides a clear distinction between live, dead, and total cell populations. |

| Automated Cell Counting | Calcofluor White M2R | Correlates fluorescence intensity from dye binding to chitin-rich bud scars with cell number (A600). | Budding Yeast | Enables rapid, simple, and quantifiable cell counting adaptable to automation. |

Studies on Chitin Biosynthesis and Subcellular Localization

Calcofluor White serves as a critical tool in the genetic and molecular study of chitin synthesis. microbiologyresearch.orgresearchgate.netasm.orgasm.orgnih.gov Chitin is an essential polymer in the fungal cell wall, and its synthesis is a target for antifungal agents. nih.gov Calcofluor White interferes with the proper assembly and crystallization of nascent chitin fibrils, leading to the formation of an abnormal, albeit more abundant, polymer. microbiologyresearch.orgresearchgate.netasm.org This disruption of cell wall morphogenesis is toxic to the cells. nih.gov

Researchers exploit this property by using the dye as a screening agent. Mutants with altered sensitivity (either resistant or hypersensitive) to Calcofluor White often have defects in genes related to chitin synthesis or its regulation. asm.orgnih.gov For instance, studies in Saccharomyces cerevisiae have shown that treatment with the dye leads to an increase in the activity of chitin synthase enzymes, a process dependent on new protein synthesis. asm.org By analyzing mutants that survive high concentrations of the dye, scientists have identified various genes, including those for chitin synthases (like Chs1, Chs2, and Chs3) and regulatory proteins, that are crucial for cell wall integrity. asm.orgnih.gov The dye's fluorescence also allows for the direct visualization of chitin localization, such as at budding scars and septa, providing insights into the subcellular sites of its synthesis and deposition. microbiologyresearch.orgresearchgate.net

Table 2: Research Findings on Chitin Biosynthesis Using C.I. Fluorescent Brightening Agent 28

| Organism | Research Focus | Key Findings |

|---|---|---|

| Saccharomyces cerevisiae | Effect on Chitin Synthases | Treatment with the dye increased the total levels of Chitin Synthase 1 (Chs1) and Chitin Synthase 2 (Chs2) activities. asm.org |

| Saccharomyces cerevisiae | Mechanism of Action | The dye's antifungal effect depends on both its binding to cell wall chitin and a functional High-Osmolarity Glycerol (HOG) signaling pathway. nih.gov |

| Candida albicans | Chitin Fibril Assembly | The dye blocks the crystallization of nascent chitin subunits into a proper lattice, leading to abnormal deposition. microbiologyresearch.orgresearchgate.net |

Imaging of Intracellular Structures (e.g., Actin Microfilaments)

In cell biology, understanding the spatial relationship between different cellular components is crucial. C.I. Fluorescent Brightening Agent 28 is often used as a counterstain in fluorescence microscopy to provide context for the localization of other structures. While specific fluorescent probes, such as those tagged with Green Fluorescent Protein (GFP) or fluorescently-labeled phalloidin, are used to visualize intracellular components like actin filaments, Calcofluor White can be applied simultaneously to delineate the cell outline. nih.gov

For example, in studies of the fungal cytoskeleton, Calcofluor White staining of the cell wall allows researchers to correlate the dynamic organization of actin rings and cables with specific cellular events like septum formation during cytokinesis. nih.gov Similarly, in plant research, it can be used to outline cell walls in specimens where fluorescently tagged proteins are used to label subcellular structures like the actin cytoskeleton or organelles, enabling precise localization of these structures within the cell. nih.gov

Investigations into Cellular Processes (e.g., Apoptosis, Autophagy)